(1E)-1-methoxy-4-methylpent-1-en-3-one
Description
Nomenclature, Stereochemical Descriptors, and Isomeric Considerations
The systematic IUPAC name, (1E)-1-methoxy-4-methylpent-1-en-3-one, precisely describes the molecule's structure.
pent- : Indicates a five-carbon parent chain.
-1-en- : Specifies a carbon-carbon double bond starting at position 1.
-3-one : Denotes a ketone functional group at position 3.
1-methoxy- : A methoxy (B1213986) group (-OCH₃) is attached to the first carbon.
4-methyl- : A methyl group (-CH₃) is attached to the fourth carbon.
(1E)- : This is a stereochemical descriptor for the geometry of the double bond. It uses the Cahn-Ingold-Prelog (CIP) priority rules. The 'E' (from the German entgegen, meaning opposite) signifies that the highest-priority substituents on each carbon of the double bond are on opposite sides.
Isomers of this compound exist, most notably the geometric isomer (1Z)-1-methoxy-4-methylpent-1-en-3-one. The 'Z' (from the German zusammen, meaning together) would indicate that the highest-priority groups are on the same side of the double bond. Constitutional isomers, which have the same molecular formula but different connectivity, also exist, such as (E)-4-methoxy-3-methyl-3-penten-2-one. nist.gov
Interactive Table: Properties of C₇H₁₂O₂ Isomers
Users can sort the table by clicking on the headers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Stereochemistry |
| (E)-4-Methoxy-3-methyl-3-penten-2-one | C₇H₁₂O₂ | 128.17 | 119271-94-2 | E-isomer |
| (Z)-4-Methoxy-3-methyl-3-penten-2-one | C₇H₁₂O₂ | 128.17 | Not Available | Z-isomer |
| 1-Methoxy-4-methylpentan-3-one (Saturated analog) | C₇H₁₄O₂ | 130.18 | 1250407-40-9 | N/A |
Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov
Significance of α,β-Unsaturated Carbonyl Systems in Organic Synthesis
The α,β-unsaturated carbonyl motif is a cornerstone of organic synthesis due to its versatile reactivity. fiveable.mersc.org The conjugation between the alkene and the carbonyl group creates a delocalized π-electron system, which makes the β-carbon electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity pattern, known as vinylogous reactivity, is fundamental to several important transformations. wikipedia.org
Key reactions involving α,β-unsaturated carbonyls include:
Conjugate Addition (Michael Addition) : Nucleophiles add to the β-carbon of the enone system. This is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Aldol (B89426) Condensation : These reactions can be used to synthesize α,β-unsaturated carbonyl compounds through the dehydration of an aldol addition product. fiveable.mefiveable.me
Nazarov Cyclization : A pericyclic reaction of divinyl ketones (a type of enone) to form cyclopentenones. wikipedia.org
Cycloaddition Reactions : Enones can participate as dienophiles in Diels-Alder reactions or in photochemical [2+2] cycloadditions with alkenes. wikipedia.org
These compounds are considered crucial building blocks because they can be readily converted into a wide array of other functional groups and molecular frameworks, making them indispensable in the synthesis of natural products and pharmaceuticals. rsc.orgnih.gov
Historical Context and Evolution of Research on Related Enone Structures
The study of enones is deeply rooted in the history of organic chemistry. The initial explorations of their reactivity date back to the late 19th and early 20th centuries with the discovery of foundational reactions. The Claisen-Schmidt condensation, for instance, provided one of the earliest reliable methods for synthesizing α,β-unsaturated ketones. researchgate.net
The development of structural theory and analytical methods was paramount. Before techniques to determine bond distances and molecular geometry were available, chemists relied on reaction outcomes and substitution patterns to deduce structures, a process that built the vast edifice of organic chemistry. libretexts.org
In the mid-20th century, a deeper mechanistic understanding of reactions like the Michael addition and the Robinson annulation (which combines a Michael addition with an intramolecular aldol condensation) solidified the role of enones as master intermediates in synthesis. researchgate.net Research has since evolved from these classic condensation reactions to more sophisticated and efficient modern methods. Recent decades have seen the development of catalytic approaches, such as palladium-catalyzed dehydrogenation of saturated ketones, which offer milder conditions and broader substrate scope for preparing enones. researchgate.net This continuous evolution highlights the enduring importance of the enone functional group in advancing the frontiers of chemical synthesis.
Structure
3D Structure
Properties
CAS No. |
56279-29-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-1-methoxy-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(8)4-5-9-3/h4-6H,1-3H3/b5-4+ |
InChI Key |
PKXGXOKZMDITQP-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/OC |
Canonical SMILES |
CC(C)C(=O)C=COC |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1e 1 Methoxy 4 Methylpent 1 En 3 One and Its Structural Analogs
Stereoselective and Regioselective Synthetic Routes
The precise control over the geometry of the carbon-carbon double bond and the selective functionalization of the enone scaffold are critical for the synthesis of complex molecular architectures.
E/Z-Stereocontrol in Carbon-Carbon Double Bond Formation
One notable strategy involves the gold-catalyzed isomerization of allenyl carbinol esters. This method allows for the synthesis of monofluoroalkyl α,β-unsaturated ketones with exclusive E selectivity. organic-chemistry.orgacs.org The process begins with the isomerization of the allenyl carbinol ester to a mixture of E,Z-dienes, which upon reaction with a fluorinating agent like Selectfluor, yields the desired E-enone in high yield. organic-chemistry.orgacs.org
Another powerful technique for stereoselective diene synthesis is ring-closing metathesis. By strategically placing a silyl (B83357) group on a diene-ene substrate, rigorous control over both regioselectivity and stereoselectivity can be achieved, leading to the formation of E,Z-configured 1,3-dienes. nih.gov Furthermore, a one-pot Horner-Wadsworth-Emmons reaction of aldehydes with lithio-β-ketophosphonates, generated in situ, provides a clean route to both E- and Z-enones with high stereoselectivity. organic-chemistry.org
The table below summarizes key findings in the stereoselective synthesis of α,β-unsaturated ketones.
| Method | Key Features | Stereoselectivity | Reference |
| Gold-Catalyzed Isomerization | Isomerization of allenyl carbinol esters followed by fluorination. | Exclusive E selectivity for monofluoroalkyl α,β-unsaturated ketones. | organic-chemistry.orgacs.org |
| Ring-Closing Metathesis | Strategic use of a silyl group on a diene-ene substrate. | High regio- and stereocontrol for E,Z-configured 1,3-dienes. | nih.gov |
| Horner-Wadsworth-Emmons | One-pot reaction of aldehydes with in situ generated lithio-β-ketophosphonates. | High stereoselectivity for both E- and Z-enones. | organic-chemistry.org |
| Perkow Reaction/Rearrangement | Triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates. | >99% (E)-stereoselectivity for β-phosphoroxylated α,β-unsaturated esters. | nih.gov |
Regioselective Functionalization of the Enone Framework
The enone motif possesses multiple reactive sites, making regioselective functionalization a significant challenge. uic.edu The development of methods to selectively modify specific positions of the enone is crucial for the synthesis of diverse and complex molecules. uic.edu
γ-Functionalization of enones is a particularly important transformation, as γ-substituted carbonyl compounds are common structural motifs in natural products and pharmaceuticals. uic.edu Strategies involving the radical addition to silyl dienol ethers have proven effective for the γ-functionalization of both cyclic and acyclic α,β-unsaturated carbonyls. uic.edu This approach relies on the stability of the resulting alkoxyallyl radical intermediate, which is preferentially formed by addition at the γ-position. uic.edu
Direct regioselective γ-amination of enones has also been achieved through the controlled reactivity of dienolates with azodicarboxylate electrophiles. acs.org This method allows for the formation of γ-amino carbonyl compounds, which are valuable pharmacologically active targets. acs.org
Catalytic Approaches in Enone Synthesis
Catalysis offers efficient and environmentally benign pathways for the synthesis of enones, often with high levels of stereocontrol.
Organometallic Catalysis for Cross-Coupling Reactions
Organometallic catalysis has revolutionized the field of organic synthesis, and enone preparation is no exception. Palladium-catalyzed cross-coupling reactions are widely used for the formation of the enone framework. acs.org For instance, the synthesis of cyclic enones can be achieved through an allyl-palladium-catalyzed α,β-dehydrogenation of ketones. acs.org
Nickel catalysis has also emerged as a powerful tool for enone synthesis. A reductive nickel-catalyzed reaction between vinyl triflates and acid fluorides provides a novel route to enones. chemistryviews.org This method represents the first cross-electrophile reaction of acid fluorides and the first reductive acylation of vinyl electrophiles. chemistryviews.org
The table below highlights some organometallic-catalyzed reactions for enone synthesis.
| Catalyst System | Reactants | Key Features | Reference |
| Allyl-Palladium | Ketones (via zinc enolates), diethyl allyl phosphate | One-step α,β-dehydrogenation, operates under salt-free conditions. | acs.org |
| Ni(dppe)Cl2 / Ligand / Mn | Vinyl triflates, Acid fluorides | Reductive acylation of vinyl electrophiles, useful for late-stage functionalization. | chemistryviews.org |
| Ruthenium Complex | Enones, Amines | Regioselective Cα–Cβ bond cleavage of enones. | acs.org |
| Palladium Catalysis | Mono-enone mono-allylic carbonates, Tributylphosphine | Catalytic enone cycloallylation merging Morita-Baylis-Hillman and Trost-Tsuji features. | nih.gov |
Organocatalysis in Stereocontrolled Enone Formation
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. youtube.comyoutube.com In the context of enone synthesis, organocatalysts can provide high levels of stereocontrol in various transformations.
Proline and its derivatives are highly effective organocatalysts for enantioselective reactions. youtube.com For example, proline-catalyzed aldol (B89426) reactions can be used to form chiral building blocks for enone synthesis with high diastereoselectivity and enantioselectivity. youtube.com The stereochemical outcome is often controlled by the formation of a well-defined transition state involving hydrogen bonding. youtube.comyoutube.com
Organocatalytic transfer hydrogenation of cyclic enones using amine catalysts and Hantzsch esters offers a metal-free method for the preparation of β-substituted cycloalkenones. princeton.edu This approach mimics biochemical reduction processes and provides access to stereogenically complex carbocycles. princeton.edu Furthermore, amine-promoted organocatalytic aziridination of enones using N-N ylides has been developed, with promising levels of enantioselectivity observed when using quinine (B1679958) as a promoter. nih.govorganic-chemistry.org
Multicomponent Reactions and Cascade Processes for Complex Enone Architectures
Multicomponent reactions (MCRs) and cascade processes offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. caltech.eduorganic-chemistry.org These strategies are particularly valuable for building diverse molecular scaffolds. nih.gov
A novel three-component cascade reaction of alkynes, ketones, and ethyl acetoacetate, promoted by a strong base, provides access to di- and trisubstituted cyclohex-2-enones in good yields. acs.org This method demonstrates excellent functional group tolerance and can be scaled up for larger preparations. acs.org
Yne-enones, which contain both an alkyne and a conjugated enone moiety, are versatile platforms for diversity-oriented catalytic cascade reactions. nih.gov Metal catalysts, including palladium, gold, and rhodium complexes, can activate these substrates to participate in various transformations such as heterocyclization/cross-coupling and nucleophilic addition/heterocyclization cascades, leading to a wide range of carbo- and heterocyclic structures. nih.gov The development of cascade reactions is a rapidly evolving field, with new strategies continually being designed to construct complex molecular architectures, including those found in natural products and pharmaceuticals. acs.orgnih.gov
Exploration of Novel Precursors and Building Blocks for Pentenone Scaffolds
The innovation in the synthesis of complex molecules like (1E)-1-methoxy-4-methylpent-1-en-3-one and its analogs is deeply rooted in the development and utilization of novel precursors and versatile building blocks. Chemists are continually seeking starting materials that are not only readily available and cost-effective but also offer high levels of control over stereochemistry and functional group compatibility. This exploration has expanded from simple organic molecules to complex, biorenewable resources, enabling the construction of diverse and sophisticated pentenone scaffolds.
A foundational approach to α,β-unsaturated ketones involves the condensation of simple aldehydes and ketones. For instance, a common method involves reacting an aldehyde with a ketone, often facilitated by an amine like pyrrolidine (B122466) and an acid catalyst. google.com A specific example leading to a structural analog involves the reaction of 3-pentanone (B124093) with ethyl formate (B1220265) in the presence of sodium hydride to form the sodium salt of 1-hydroxy-2-methylpent-1-en-3-one, a direct precursor that can then be methylated. orgsyn.org
More advanced strategies employ highly functionalized precursors to streamline synthetic routes and introduce specific structural features with high precision. Silyl enol ethers, for example, are prized precursors as they provide excellent control over the regiochemical outcome of reactions, allowing for the selective formation of carbon-carbon double bonds adjacent to a carbonyl group. pkusz.edu.cn A transition-metal-free, photocatalytic aerobic system has been developed for the synthesis of α,β-unsaturated ketones from these silyl enol ether precursors, highlighting a sustainable approach. pkusz.edu.cn
Another innovative class of reagents, α-xanthyl enones, have emerged as highly versatile building blocks for constructing α,β-functionalized cyclopentanones and cyclohexanones. chemrxiv.org These reagents can be prepared from the reaction of xanthate salts with epoxides and allow for subsequent functionalization through conjugate additions, expanding the toolkit for creating complex cyclic structures. chemrxiv.org For syntheses requiring specific functionalities, such as fluorinated groups, precursors like vinyltellurides have been used. The trifluoroacylation of vinyltellurides followed by reaction with zinc cuprates yields α,β-unsaturated trifluoromethyl ketones. mdpi.com
In the pursuit of greener and more sustainable chemistry, significant attention has turned to precursors derived from biorenewable sources. Carbohydrates, in particular, offer a rich source of chirality and functionality.
D-glucono-1,5-lactone , a readily available food additive produced from glucose, has been successfully employed as a starting material for a versatile cyclopentenone building block. durham.ac.uk
2,3-O-isopropylidene-D-erythronolactone is another carbohydrate-derived starting material used to synthesize enantiomerically pure chiral cyclopentenone building blocks, which are valuable in the synthesis of prostaglandins. researchgate.net
N-acetyl glucosamine (B1671600) (GlcNAc) , the monomer of chitin, can be chemically transformed into versatile building blocks like furan (B31954) dihydroxyethyl acetamidofuran (Di-HAF), opening pathways to novel chemical spaces from waste biomass. symeres.com
The strategic selection of precursors, from simple ketones to complex biorenewable molecules, is fundamental to advancing the synthesis of pentenone scaffolds, enabling the creation of a wide array of analogs with potential applications in various fields of chemical research.
Table 1: Overview of Selected Precursors for Pentenone and Analogous Scaffolds
| Precursor/Building Block | Resulting Structure/Scaffold | Key Synthetic Feature | Reference |
| 3-Pentanone and Ethyl Formate | 1-Hydroxy-2-methylpent-1-en-3-one | Base-catalyzed condensation to form the core pentenone skeleton. | orgsyn.org |
| Silyl Enol Ethers | α,β-Unsaturated Ketones | Provides regiochemical control; enables metal-free, aerobic oxidation methods. | pkusz.edu.cn |
| α-Xanthyl Enones | α,β-Functionalized Cyclopentanones | Versatile building blocks allowing for subsequent conjugate additions. | chemrxiv.org |
| D-glucono-1,5-lactone | Substituted Cyclopentenone | Utilization of a biorenewable carbohydrate starting material. | durham.ac.uk |
| 2,3-O-isopropylidene-D-erythronolactone | Chiral Cyclopentenone | Synthesis of enantiomerically pure building blocks from a carbohydrate. | researchgate.net |
| Vinyltellurides | α,β-Unsaturated Trifluoromethyl Ketones | Introduction of trifluoromethyl groups into the unsaturated ketone structure. | mdpi.com |
| N-acetyl glucosamine (GlcNAc) | Furan Dihydroxyethyl Acetamidofuran (Di-HAF) | Conversion of a biopolymer monomer into a versatile functionalized scaffold. | symeres.com |
Chemical Reactivity and Mechanistic Investigations of 1e 1 Methoxy 4 Methylpent 1 En 3 One
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The conjugated system of (1E)-1-methoxy-4-methylpent-1-en-3-one possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C1) of the double bond. The competition between 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) is a central theme in its reactivity.
1,4-Conjugate Addition Pathways (Michael Additions)
The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, this pathway involves the addition of a nucleophile to the β-carbon (C1). This reaction is particularly favored with soft nucleophiles, which are characterized by a high-energy highest occupied molecular orbital (HOMO) and are more polarizable. The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com
The presence of the methoxy (B1213986) group at the β-position significantly influences the propensity for 1,4-addition. The electron-donating resonance effect of the methoxy group increases the electron density at the β-carbon, which might be expected to disfavor nucleophilic attack at this position. However, the same resonance effect also decreases the electrophilicity of the carbonyl carbon, making the 1,4-addition pathway relatively more favorable compared to direct 1,2-addition, especially for certain nucleophiles. cas.cn
Table 1: Representative Michael Acceptors and Nucleophiles in Conjugate Additions
| Michael Acceptor (α,β-Unsaturated System) | Nucleophile (Michael Donor) | Product Type |
| α,β-Unsaturated Ketone | Enolates | 1,5-Dicarbonyl Compound |
| α,β-Unsaturated Ester | Amines (Aza-Michael) | β-Amino Ester |
| α,β-Unsaturated Nitrile | Thiols (Thia-Michael) | β-Thio Nitrile |
| α,β-Unsaturated Sulfone | Organocuprates (Gilman Reagents) | β-Alkylated Sulfone |
This table presents general examples of Michael additions and is not specific to this compound.
Direct 1,2-Addition to the Carbonyl Moiety
Direct 1,2-addition involves the attack of a nucleophile on the electrophilic carbonyl carbon (C3). This pathway is generally favored by "hard" nucleophiles, which are typically characterized by a low-energy HOMO, high charge density, and are less polarizable. Examples of hard nucleophiles include organolithium reagents and Grignard reagents. masterorganicchemistry.comjove.com The initial product of a 1,2-addition to this compound would be a tertiary allylic alcohol.
The outcome of the competition between 1,2- and 1,4-addition is often dictated by kinetic versus thermodynamic control. jove.commasterorganicchemistry.com The 1,2-addition is often faster and thus the kinetically favored product, while the 1,4-addition product, which retains the strong carbonyl bond, is frequently the more thermodynamically stable product. jove.com
Influence of the Methoxy Group on Reactivity Profiles
The methoxy group at the C1 position exerts a profound influence on the reactivity of the entire molecule. Its electronic effects are twofold: an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a more dominant electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom being in conjugation with the π-system. learncbse.in
Electrophilic Reactions and Functional Group Transformations
While the primary reactivity of α,β-unsaturated ketones is with nucleophiles, the carbon-carbon double bond can also undergo reactions with electrophiles, leading to a variety of functional group transformations.
Halogenation and Hydroxylation of the Carbon-Carbon Double Bond
Halogenation: The halogenation of α,β-unsaturated ketones can proceed via different pathways depending on the reaction conditions. Under acidic conditions, electrophilic addition of halogens (Cl₂, Br₂) can occur across the double bond to yield a dihalo-ketone. libretexts.org Subsequent elimination of a hydrogen halide can then lead to the formation of an α-halo-α,β-unsaturated ketone. libretexts.orgorganic-chemistry.org Alternatively, under basic conditions, halogenation can occur at the α-carbon via an enolate intermediate. wikipedia.org For this compound, the electron-rich nature of the double bond due to the methoxy group would likely facilitate electrophilic addition.
Hydroxylation: The hydroxylation of the carbon-carbon double bond in this compound can be achieved through several methods. A common approach for the dihydroxylation of alkenes involves epoxidation followed by acid- or base-catalyzed ring-opening of the resulting epoxide. youtube.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used for the initial epoxidation. youtube.com Direct dihydroxylation can also be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield a diol. youtube.com Given the activated nature of the double bond, these reactions are expected to proceed readily.
Oxidation and Reduction Chemistry of Conjugated Systems
Oxidation: The oxidation of this compound can target either the double bond or the carbonyl group, although the latter is generally resistant to oxidation. Strong oxidizing agents can cleave the double bond. The haloform reaction is a specific oxidative cleavage that occurs with methyl ketones in the presence of a base and a halogen, which would not be applicable here due to the substitution pattern. ncert.nic.in
Reduction: The reduction of α,β-unsaturated ketones offers several possibilities for selective transformations. The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often yielding the allylic alcohol. ncert.nic.in Catalytic hydrogenation can lead to the reduction of both the carbon-carbon double bond and the carbonyl group, or selective reduction of the double bond under specific conditions, to yield the saturated ketone. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.
Pericyclic Reactions and Rearrangements Involving the Enone Framework
The conjugated enone system of this compound is primed for participation in pericyclic reactions, where electron redistribution occurs through a cyclic transition state. The presence of the electron-donating methoxy group at the β-position significantly influences the electron density of the π-system, thereby affecting its reactivity in cycloadditions and electrocyclic reactions.
Diels-Alder Cycloadditions and Related Processes
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The enone moiety in this compound can, in principle, act as a dienophile. The electron-withdrawing nature of the ketone group activates the double bond for reaction with an electron-rich diene (a "normal-demand" Diels-Alder reaction).
However, the true utility of β-alkoxy enones often lies in their use as precursors to highly reactive dienes for "inverse-electron-demand" Diels-Alder reactions. For instance, conversion of the ketone to a silyl (B83357) enol ether would generate a 1-methoxy-3-silyloxydiene, a very electron-rich diene system. More directly, the enone double bond itself, activated by the β-methoxy group, can participate as part of a diene system in hetero-Diels-Alder reactions.
In a typical Diels-Alder reaction where the enone acts as the dienophile, the regioselectivity is governed by the electronic effects of the substituents. The methoxy group, being electron-donating, and the carbonyl group, being electron-withdrawing, dictate the orbital coefficients of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. This, in turn, determines the orientation of the approaching diene.
| Diene | Dienophile | Expected Major Regioisomer | Conditions |
| 2,3-Dimethyl-1,3-butadiene | This compound | 4-Isopropyl-2,3-dimethyl-5-methoxycyclohex-3-en-1-one | Thermal or Lewis Acid Catalysis |
| 1,3-Cyclohexadiene | This compound | Bicyclic adduct | High Temperature |
This table presents predicted outcomes based on the principles of the Diels-Alder reaction applied to the target molecule.
Nazarov Cyclization and Related Intramolecular Reactions
The Nazarov cyclization is a key transformation in organic synthesis, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. While this compound is not itself a divinyl ketone, it is a relevant precursor to substrates for related and modified Nazarov cyclizations.
For a classic Nazarov cyclization to occur, the molecule must first be converted into a divinyl ketone structure. For example, a vinyl group could be added to the carbonyl carbon. Upon protonation by a Brønsted or Lewis acid, the resulting pentadienyl cation can undergo a conrotatory 4π-electrocyclization.
The presence of the methoxy group can have a profound directing effect on the cyclization. Studies on related 2-alkoxy-1,4-pentadien-3-ones have shown that the alkoxy group can control the regioselectivity of the reaction. The alkoxy group can stabilize the cationic intermediate and influence the elimination step that follows the cyclization. In some instances, the reaction can be initiated by oxidation rather than acid catalysis, particularly in allene-containing systems.
An important consideration in the Nazarov cyclization is the torquoselectivity, which refers to the direction of rotation of the termini of the π-system during the electrocyclic ring closure. This is influenced by the steric and electronic properties of the substituents on the dienyl system.
Detailed Mechanistic Pathways and Transition State Analysis
The mechanisms of these reactions have been the subject of extensive theoretical and experimental investigation. Modern computational chemistry allows for detailed analysis of the transition states involved, providing insight into the stereochemical and regiochemical outcomes.
For the Diels-Alder reaction , the concerted, pericyclic nature of the mechanism means that the stereochemistry of the reactants is transferred to the product. The reaction proceeds through a boat-like transition state. The "endo rule," which often predicts the major diastereomer, is a consequence of secondary orbital interactions between the p-orbitals of the diene and the dienophile in the transition state.
In the Nazarov cyclization , the mechanism begins with the formation of a pentadienyl cation upon interaction with an acid. This is followed by a 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent elimination of a proton generates the cyclopentenone product. The regioselectivity of this elimination can be an issue, but in systems like the one that would be derived from our target compound, the methoxy group would likely direct the formation of the double bond.
Computational studies, often employing Density Functional Theory (DFT), can model the energies of the possible transition states. For the Nazarov cyclization, these calculations can predict the preferred direction of ring closure (torquoselectivity) and the facial selectivity of the subsequent protonation or elimination. For example, DFT calculations have shown that a methoxy group can act as a catalyst for the necessary proton migrations in both the cyclization and subsequent fragmentation pathways in related systems.
| Reaction | Key Intermediate | Mechanistic Feature | Controlling Factors |
| Diels-Alder | [4+2] Cycloaddition Transition State | Concerted, Pericyclic | Frontier Molecular Orbital (FMO) overlap, secondary orbital interactions |
| Nazarov Cyclization | Pentadienyl Cation | 4π Conrotatory Electrocyclization | Steric and electronic effects on torquoselectivity, acid catalyst |
This table summarizes the key mechanistic aspects of the discussed reactions as they would apply to the target enone framework.
Computational and Theoretical Studies on 1e 1 Methoxy 4 Methylpent 1 En 3 One
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations serve as a powerful tool for understanding the electronic structure and conformational preferences of molecules like (1E)-1-methoxy-4-methylpent-1-en-3-one. These computational methods provide insights into the stability of different spatial arrangements and the distribution of electrons within the molecule.
This compound, as an α,β-unsaturated ketone, can exist in different conformations due to rotation around the single bond connecting the carbonyl group and the α-carbon. The two primary planar conformations are the s-cis and s-trans isomers.
s-trans: The carbonyl group and the vinyl group are on opposite sides of the C-C single bond.
s-cis: The carbonyl group and the vinyl group are on the same side of the C-C single bond.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on various α,β-unsaturated ketones have shown that the relative stability of the s-cis and s-trans conformers is influenced by a balance of steric and electronic effects. ias.ac.in For instance, research on substituted methyl styryl ketones and phenyl styryl ketones using IR spectroscopy and supported by calculations indicated that methyl styryl ketones predominantly exist in the more stable s-trans form. ias.ac.in Conversely, phenyl styryl ketones favor the s-cis conformation. ias.ac.in The stability is also solvent-dependent; an increase in solvent polarity tends to favor the more polar s-trans form. ias.ac.in
Table 1: General Conformational Preferences in α,β-Unsaturated Ketones
| Compound Type | Predominant Conformation | Influencing Factors |
| Methyl Styryl Ketones | s-trans | Electronic Effects, Solvent Polarity |
| Phenyl Styryl Ketones | s-cis | Steric Hindrance |
| 1,4-pentadien-3-one derivatives | s-trans/s-cis | Solvent, Substituents |
This table is based on general findings for analogous compounds. ias.ac.innih.gov
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals spread over the entire molecule. utexas.edu The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of the HOMO and LUMO are crucial in predicting a molecule's reactivity.
For an enone system, the π-system is composed of the C=C and C=O double bonds. researchgate.net The HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's electronic excitability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
In the case of an enolate, which is related to the enone structure, the molecular orbital description indicates that while the total charge is greater on the oxygen atom, the HOMO has a larger coefficient on the α-carbon. libretexts.org This explains why enolates can react as nucleophiles at either the carbon or oxygen atom, depending on whether the reaction is under kinetic or thermodynamic control. libretexts.org
For this compound, the HOMO would be associated with the electron-rich parts of the molecule, likely the π-electrons of the double bonds and the lone pairs on the oxygen atoms. The LUMO would be the lowest energy orbital capable of accepting electrons, which is typically the π* orbital of the conjugated system. The interaction of these frontier orbitals governs the molecule's behavior in chemical reactions, such as cycloadditions or nucleophilic additions.
Computational Modeling of Reaction Pathways and Energy Profiles
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, providing insights into the energetic feasibility and pathways of transformations.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy or reaction barrier. Computational methods can be used to locate the geometry of the transition state and calculate this energy barrier.
For reactions involving α,β-unsaturated ketones, such as Michael additions or ene reactions, computational models can elucidate the mechanism. wikipedia.org For instance, Lewis acid-catalyzed ene reactions can proceed through either a concerted or a stepwise mechanism, and the preferred pathway is influenced by the reactants and catalyst. wikipedia.org DFT calculations have been used to support a concerted mechanism for thermal ene reactions, identifying a chair-like transition state for aluminum-catalyzed processes. wikipedia.org
Potential energy diagrams, which plot the energy of the system against the reaction coordinate, can be constructed from these calculations. youtube.com A one-step concerted reaction will show a single transition state, while a multi-step reaction will have intermediates and multiple transition states. youtube.com For a hypothetical reaction of this compound, computational modeling would involve identifying the structures of the reactants, products, any intermediates, and the transition states connecting them, along with their relative energies.
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and rate. ucsb.edulibretexts.org Computational models can account for these solvation effects in several ways, primarily through implicit or explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. youtube.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. youtube.com The model calculates the electrostatic free energy of solvation, which is sensitive to the size and shape of the solute cavity within the solvent continuum. youtube.com
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. ucsb.edu This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is more computationally demanding.
The choice of solvent can alter the stability of reactants, products, and transition states. For example, polar solvents can stabilize charged or polar species, potentially lowering the activation energy of a reaction that proceeds through a polar transition state. acs.org In the case of this compound, the polarity of the solvent would be expected to influence the equilibrium between the s-cis and s-trans conformers, as well as the energy barriers of its reactions. ias.ac.in
Predictive Spectroscopic Analysis through Computational Methods
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and conformation.
For α,β-unsaturated ketones, key spectroscopic features include:
UV-Vis Spectroscopy: The electronic transitions, particularly the n→π* and π→π* transitions, are characteristic of the enone chromophore. researchgate.net The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the substituents present. Computational methods can predict these electronic transitions. Woodward-Fieser rules provide an empirical method for predicting the λmax for the π→π* transition in these systems. youtube.com These rules assign a base value for the parent enone and add increments for substituents and other structural features. youtube.com For example, a six-membered cyclic enone has a base value of 215 nm, while an acyclic enone has a base value of 215 nm. Substituents in the α and β positions contribute +10 and +12 nm, respectively. youtube.com
Infrared (IR) Spectroscopy: The vibrational frequencies of different functional groups can be calculated computationally. For α,β-unsaturated ketones, the C=O and C=C stretching frequencies are particularly informative. The existence of s-cis and s-trans conformers can lead to a split in the C=O absorption band, with the two forms having slightly different stretching frequencies. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and coupling constants (J) can be predicted using computational methods. These parameters are highly sensitive to the electronic environment and geometry of the molecule, making them valuable for detailed structural and conformational analysis.
While specific predictive spectroscopic data for this compound is not present in the search results, the general applicability of these computational techniques to α,β-unsaturated ketones is well-established. acs.orgnih.govrsc.org
NMR Chemical Shift Prediction for Stereoisomeric Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational methods, particularly Density Functional Theory (T), are widely employed to predict ¹H and ¹³C NMR chemical shifts. This predictive capability is invaluable for assigning the signals in experimentally obtained spectra and for distinguishing between stereoisomers.
For a molecule like This compound , which possesses a stereogenic center if a chiral variant exists, or can have E/Z isomers around the double bond, theoretical NMR chemical shift calculations would be instrumental. The process typically involves:
Geometry Optimization: The three-dimensional structure of each possible stereoisomer is optimized using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
Shielding Tensor Calculation: For each optimized geometry, the magnetic shielding tensors are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
By comparing the theoretically predicted chemical shifts for each isomer with the experimental data, a confident assignment of the molecule's stereochemistry can be made. However, no published studies containing such a detailed NMR analysis for This compound could be located.
Table 1: Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer | Experimental Chemical Shift (ppm) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| OCH₃ | Data not available | Data not available | Data not available |
Vibrational Frequency Analysis (IR/Raman) and Chiroptical Property Prediction (ECD/VCD)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis can predict these vibrational modes and their corresponding intensities, aiding in the interpretation of experimental spectra.
For This compound , a theoretical vibrational analysis would involve:
Calculation of the harmonic vibrational frequencies at the optimized geometry.
These frequencies are often scaled by an empirical factor to better match experimental values.
The analysis helps in assigning specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to particular molecular motions, such as C=O stretching, C=C stretching, and various bending modes.
Furthermore, for chiral molecules, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration.
ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. TD-DFT calculations can simulate ECD spectra for each enantiomer of a chiral compound.
VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. DFT calculations can predict the VCD spectrum, which is highly sensitive to the molecule's three-dimensional structure.
A comparison of the computationally predicted ECD or VCD spectrum with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of a chiral center. As with NMR predictions, there is no specific literature available detailing these computational analyses for This compound .
Table 2: Hypothetical Data Table for Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Data not available | Data not available |
| C=C Stretch | Data not available | Data not available |
| C-O-C Stretch | Data not available | Data not available |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 1e 1 Methoxy 4 Methylpent 1 En 3 One and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For (1E)-1-methoxy-4-methylpent-1-en-3-one (Molecular Formula: C₈H₁₄O₂), HRMS would provide a high-accuracy mass measurement, allowing for the unambiguous confirmation of its elemental formula.
The calculated monoisotopic mass of C₈H₁₄O₂ is 142.0994 Da. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the compound's composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering vital clues about its structure. The fragmentation of α,β-unsaturated ketones is well-characterized and typically involves cleavages alpha to the carbonyl group and rearrangements. researchgate.netresearchgate.net For this compound, key predicted fragmentation pathways would include the loss of the methoxy (B1213986) group, the isopropyl group, and α-cleavage at the carbonyl group.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Structure of Fragment Ion |
| 111.0759 | CH₃O• (Methoxy radical) | [C₇H₁₁O]⁺ |
| 99.0446 | C₃H₇• (Isopropyl radical) | [C₅H₇O₂]⁺ |
| 85.0653 | C₃H₅O• | [C₄H₇O]⁺ (Acylium ion from α-cleavage) |
| 71.0497 | C₄H₇O• | [C₃H₅O]⁺ |
| 57.0340 | C₅H₇O₂• | [C₃H₅]⁺ (Isopropyl cation) |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) experiments would be required for the complete assignment of this compound.
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. nih.gov
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For the target molecule, key correlations would be seen between the vinyl protons (H1 and H2) and between the isopropyl methine proton (H4) and the two methyl groups (H5).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlation). This allows for the unambiguous assignment of each carbon atom that bears protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H to ¹³C) |
| 1 | ~160.5 | ~7.5 (d) | H2 | C2, C3 |
| 2 | ~98.0 | ~5.6 (d) | H1 | C1, C3, C4 |
| 3 | ~202.0 | - | - | - |
| 4 | ~40.0 | ~2.8 (sept) | H5 | C2, C3, C5 |
| 5 | ~18.5 | ~1.1 (d) | H4 | C3, C4 |
| -OCH₃ | ~56.5 | ~3.7 (s) | - | C1 |
Note: Predicted chemical shifts are estimates based on computational models and data from analogous compounds. Actual experimental values may vary.
NOESY/ROESY for Relative and Absolute Stereochemical Determination
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity, typically within 5 Å. nanalysis.comlibretexts.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the definitive method for determining the geometry of the double bond.
For this compound, the key to confirming the (E)-stereochemistry would be the observation of a NOESY cross-peak between the C1-proton and the C2-proton, indicating they are on the same side of the molecule relative to the C1-C2 bond axis. Conversely, a strong correlation between the C1-proton and the C4-proton would suggest a (Z)-isomer. As the molecule is achiral, these techniques primarily serve to confirm the alkene geometry rather than determining relative or absolute stereochemistry at a chiral center. youtube.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous structural information by mapping the electron density of a crystalline solid. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering ultimate proof of connectivity and stereochemistry. acs.org
To perform this analysis, this compound would first need to be obtained as a high-quality single crystal. This can be a challenging step if the compound is a liquid or an oil at room temperature. If successful, the resulting crystal structure would confirm the (E)-configuration of the C1=C2 double bond and reveal the preferred conformation of the molecule in the solid state, including the planarity of the enone system.
Table 3: Typical/Expected Bond Lengths and Angles from a Hypothetical X-ray Crystal Structure
| Bond/Angle | Type | Expected Value |
| C1=C2 | Double Bond | ~1.33 Å |
| C3=O | Carbonyl Double Bond | ~1.22 Å libretexts.org |
| C2-C3 | Single Bond | ~1.48 Å |
| C1-O(Me) | Single Bond | ~1.36 Å |
| C3-C4 | Single Bond | ~1.51 Å |
| ∠ C2-C3-C4 | Bond Angle | ~118° |
| ∠ C1-C2-C3 | Bond Angle | ~122° |
Note: Values are based on typical bond lengths for similar functional groups and may vary. wikipedia.orguzh.chwikipedia.org
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiroptical Properties and Absolute Configuration
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.
The target molecule, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum (it is optically inactive).
However, if a chiral center were introduced into the molecule, for example through asymmetric synthesis leading to a chiral derivative like (4S)-(1E)-1-methoxy-4-methylpent-1-en-3-one, then CD and VCD would become powerful tools for determining its absolute configuration. The α,β-unsaturated ketone chromophore gives rise to characteristic electronic transitions (n→π* and π→π) that result in distinct signals (Cotton effects) in the CD spectrum. jasco-global.com The sign of the Cotton effect for the n→π transition of the enone could be predicted using a modified octant rule, allowing for the assignment of the absolute configuration at the C4 stereocenter. slideserve.comchemistnotes.com
Applications and Role of 1e 1 Methoxy 4 Methylpent 1 En 3 One in Complex Chemical Synthesis
(1E)-1-methoxy-4-methylpent-1-en-3-one as a Versatile Synthetic Building Block
Precursor to Carbocyclic and Heterocyclic Compounds
While specific, documented examples of the direct conversion of this compound into a wide range of carbocyclic and heterocyclic systems are not extensively reported in readily available scientific literature, the inherent chemical properties of its enone structure suggest its potential in such transformations. For instance, enones are classic substrates in Michael addition reactions, which form the basis for the construction of various cyclic compounds. The addition of a nucleophile to the β-position of the enone could be the initial step in a sequence leading to carbocyclic rings.
Furthermore, the carbonyl group and the double bond are functionalities that can participate in various cyclization reactions. For example, with appropriate reagents, the carbonyl group could be transformed into a hydroxyl group, which could then participate in intramolecular reactions with the double bond or a derivative thereof.
Intermediate in the Total Synthesis of Complex Organic Molecules
The utility of a compound as an intermediate in the total synthesis of complex organic molecules is a testament to its synthetic value. While specific instances of this compound being a key intermediate in the total synthesis of a named natural product are not prominently featured in the literature, its structural elements are found within more complex molecules. A related compound, methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, highlights the importance of this type of branched, functionalized five-carbon chain in synthetic strategies. This suggests that this compound could, in principle, serve as a building block in a multi-step synthesis, where its methoxy (B1213986) and ketone functionalities would be further elaborated.
Development of Novel Reagents and Catalysts Exploiting the Enone Moiety
The enone moiety is a cornerstone in the design of various reagents and catalysts. The electron-deficient nature of the double bond allows it to coordinate with transition metals, making compounds like this compound potential ligands for catalysts. Such catalysts could be employed in a variety of transformations, including asymmetric conjugate additions, cycloadditions, and other carbon-carbon bond-forming reactions. However, specific research detailing the development of novel reagents or catalysts derived directly from this compound is not widely available.
Q & A
What are the primary challenges in synthesizing (1E)-1-methoxy-4-methylpent-1-en-3-one, and how can reaction conditions be optimized?
Basic Research Focus : Initial synthesis routes and reagent selection.
Advanced Research Focus : Contradictions in yield or stereochemical outcomes under varying conditions.
Methodological Answer :
- Synthetic Routes : Claisen-Schmidt condensation is a common method for α,β-unsaturated ketones. Key variables include base strength (e.g., NaOH vs. KOH), solvent polarity, and temperature .
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature gradients, catalyst loadings). For stereochemical control, monitor reaction kinetics via in-situ FTIR or HPLC to identify intermediate phases .
- Data Contradictions : Compare yields under inert (N₂) vs. aerobic conditions to resolve discrepancies in oxidation byproducts .
How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
Basic Research Focus : Routine characterization (NMR, IR).
Advanced Research Focus : Conflicting crystallographic data or tautomeric equilibria.
Methodological Answer :
- Spectroscopy : Assign E/Z isomerism via H NMR coupling constants (J = 12–16 Hz for trans double bonds) . Use NOESY to confirm spatial proximity of methoxy and methyl groups .
- Crystallography : Resolve ambiguities in bond lengths/angles via single-crystal XRD. Compare with density functional theory (DFT)-optimized geometries for validation .
- Tautomerism : Conduct variable-temperature NMR to detect equilibrium shifts between enol and keto forms .
What strategies are effective for analyzing biological activity, and how can contradictory bioassay results be reconciled?
Basic Research Focus : Preliminary cytotoxicity or enzyme inhibition assays.
Advanced Research Focus : Mechanistic studies or conflicting dose-response curves.
Methodological Answer :
- Assay Design : Use a P-E/I-C-O framework: Population (e.g., cancer cell lines), Exposure (compound concentration), Control (vehicle-only), Outcome (IC₅₀) .
- Contradictions : Validate assay reproducibility via blinded replicates. Test for solvent interference (e.g., DMSO cytotoxicity) or photodegradation using LC-MS stability studies .
- Mechanistic Probes : Employ fluorescent probes (e.g., ROS sensors) or competitive binding assays to identify molecular targets .
How should researchers address discrepancies in thermodynamic stability data under varying environmental conditions?
Basic Research Focus : Stability under standard lab conditions.
Advanced Research Focus : Degradation pathways in extreme pH or UV exposure.
Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via GC-MS. Compare activation energies using Arrhenius plots .
- pH Effects : Conduct kinetic studies in buffered solutions (pH 3–10) and quantify hydrolyzed products via C NMR .
What computational methods are suitable for predicting reactivity, and how can they complement experimental data?
Basic Research Focus : Molecular docking or QSAR models.
Advanced Research Focus : Discrepancies between DFT-calculated and observed reaction pathways.
Methodological Answer :
- Reactivity Prediction : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and compare with experimental kinetic data .
- Validation : Calibrate computational models using high-resolution mass spectrometry (HRMS) to detect proposed intermediates .
- Machine Learning : Train models on PubChem datasets to predict substituent effects on reaction rates .
How can researchers ensure reproducibility in synthetic and analytical protocols?
Basic Research Focus : Standardizing lab procedures.
Advanced Research Focus : Resolving batch-to-batch variability.
Methodological Answer :
- Protocol Documentation : Use IUPAC guidelines for naming and reaction diagrams. Include error margins for key parameters (e.g., ±2°C for temperature) .
- Statistical Analysis : Apply ANOVA to compare yields across batches. Identify outliers via Grubbs’ test .
- Raw Data Management : Archive raw spectra and chromatograms in supplementary materials, following FAIR principles .
What advanced techniques are recommended for studying intermolecular interactions in solid-state or solution phases?
Basic Research Focus : Solubility and melting point analysis.
Advanced Research Focus : Polymorphism or solvent-solute dynamics.
Methodological Answer :
- Solid-State : Use powder XRD to detect polymorphs. Pair with Raman spectroscopy to distinguish crystalline vs. amorphous phases .
- Solution Dynamics : Conduct nuclear Overhauser effect (NOE) experiments to study solute-solvent interactions in deuterated solvents .
- Surface Interactions : Apply atomic force microscopy (AFM) to map adsorption patterns on model substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
